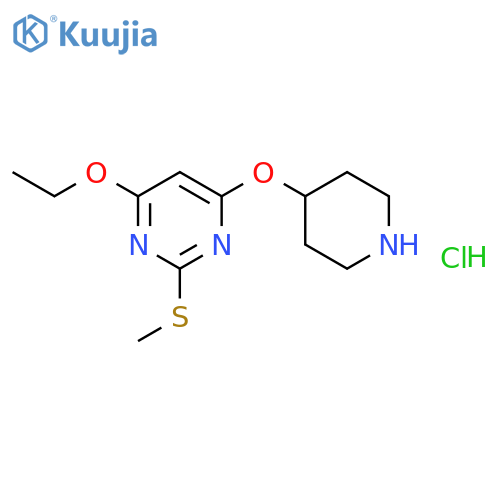

Cas no 1353980-50-3 (4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride)

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride

- 4-Ethoxy-2-methylsulfanyl-6-(piperidin-4-yloxy)-pyrimidine hydrochloride

- AKOS024463913

- 4-ethoxy-2-methylsulfanyl-6-piperidin-4-yloxypyrimidine;hydrochloride

- 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidinehydrochloride

- 1353980-50-3

- DB-241938

-

- MDL: MFCD21098777

- インチ: InChI=1S/C12H19N3O2S.ClH/c1-3-16-10-8-11(15-12(14-10)18-2)17-9-4-6-13-7-5-9;/h8-9,13H,3-7H2,1-2H3;1H

- InChIKey: KJZCADUUFGJCRZ-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC(=NC(=N1)SC)OC2CCNCC2.Cl

計算された属性

- せいみつぶんしりょう: 305.0964758g/mol

- どういたいしつりょう: 305.0964758g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 239

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.6Ų

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 090923-500mg |

4-Ethoxy-2-methylsulfanyl-6-(piperidin-4-yloxy)-pyrimidine hydrochloride |

1353980-50-3 | 95+% | 500mg |

£366.00 | 2022-03-01 | |

| Chemenu | CM165968-1g |

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride |

1353980-50-3 | 95% | 1g |

$497 | 2021-08-05 | |

| Chemenu | CM165968-1g |

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride |

1353980-50-3 | 95% | 1g |

$477 | 2023-02-18 | |

| Ambeed | A114131-1g |

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride |

1353980-50-3 | 95+% | 1g |

$434.0 | 2024-04-24 |

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride 関連文献

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Wei Chen Nanoscale, 2015,7, 6957-6990

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochlorideに関する追加情報

Introduction to 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS No. 1353980-50-3)

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound, identified by its CAS number 1353980-50-3, belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their biological activity and potential therapeutic applications. The molecular structure of this compound incorporates several functional groups, including an ethoxy group, a methylthio group, and a piperidin-4-yloxy moiety, which contribute to its unique chemical properties and biological interactions.

The ethoxy group at the 4-position of the pyrimidine ring enhances the compound's solubility in polar solvents, facilitating its use in various biochemical assays and drug formulation processes. Meanwhile, the methylthio group at the 2-position introduces a sulfur atom into the structure, which can participate in hydrogen bonding and metal chelation interactions, further modulating its biological activity. The presence of a piperidin-4-yloxy group at the 6-position adds a nitrogen-rich moiety, which is known to improve pharmacokinetic properties such as bioavailability and metabolic stability.

Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in developing novel therapeutic agents. The structural features of 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride make it a promising candidate for further investigation in several therapeutic areas. For instance, pyrimidine-based compounds have shown efficacy in treating diseases such as cancer, infectious disorders, and inflammatory conditions. The specific arrangement of functional groups in this molecule suggests potential interactions with biological targets like kinases, transcription factors, and other enzymes involved in disease pathways.

In particular, the methylthio group has been extensively studied for its ability to modulate enzyme activity and signal transduction pathways. Research indicates that compounds containing this moiety can exhibit inhibitory effects on various kinases, which are overactive in many cancers. Additionally, the piperidin-4-yloxy group is known to enhance binding affinity to protein targets due to its nitrogen-rich structure, which can improve drug-receptor interactions. These properties make 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride a valuable scaffold for designing next-generation pharmaceuticals.

The hydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for clinical applications. This salt form also improves solubility in aqueous solutions, facilitating intravenous or oral administration. Current research is exploring synthetic routes to optimize the production of this compound while maintaining its structural integrity and biological activity. Advances in synthetic methodologies have enabled the efficient preparation of complex pyrimidine derivatives like this one, opening doors for large-scale production and preclinical testing.

One of the most exciting aspects of 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride is its potential as a lead compound for drug discovery programs. By modifying specific functional groups or introducing new ones, researchers can generate libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the identification of promising candidates from such libraries. These approaches allow for rapid assessment of binding affinities, metabolic stability, and toxicological profiles.

Recent studies have demonstrated that pyrimidine derivatives can serve as inhibitors of Janus kinases (JAKs), which play a crucial role in immune responses and inflammation. Compounds similar to 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride have shown promising results in preclinical trials for conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate JAK activity without significant side effects makes these compounds attractive therapeutic options.

The development of targeted therapies has been revolutionized by small-molecule inhibitors like pyrimidine-based drugs. These inhibitors can selectively block aberrant signaling pathways without affecting normal cellular processes. The structural diversity within pyrimidine derivatives allows for precise tuning of their pharmacological properties, enabling researchers to design molecules with high specificity and low toxicity. This level of precision is critical for developing effective treatments that minimize off-target effects.

In conclusion,4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of an ethoxy group, methylthio moiety, piperidin-4-yloxy linkage,and hydrochloride salt form positions it as a versatile scaffold for drug discovery efforts aimed at treating various diseases including cancer, inflammatory disorders,and infectious diseases. Continued research into this compound will likely yield novel insights into its mechanisms of action as well as new opportunities for clinical translation.

1353980-50-3 (4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride) 関連製品

- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)

- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)

- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)

- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)

- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)

- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)

- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)